
2-Methoxy-2,3-dihydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2,3-dihydro-1,3-benzothiazole is a sulfur-containing heterocyclic compound. It belongs to the class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzene ring fused to a thiazole ring, with a methoxy group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2,3-dihydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with methoxyacetaldehyde under acidic conditions . The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with methoxyacetaldehyde in the presence of an acid catalyst.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs eco-friendly methods to minimize environmental impact. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-Methoxy-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methoxy-2,3-dihydro-1,3-benzothiazole can be compared with other benzothiazole derivatives:
Similar Compounds:
Uniqueness: this compound stands out due to its specific methoxy group, which imparts unique chemical properties and biological activities compared to other benzothiazole derivatives.
Properties
CAS No. |
503564-47-4 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
2-methoxy-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H9NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5,8-9H,1H3 |
InChI Key |
CBAQHSHWYSXTGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)

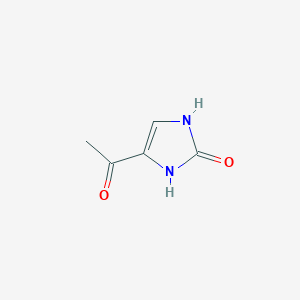
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
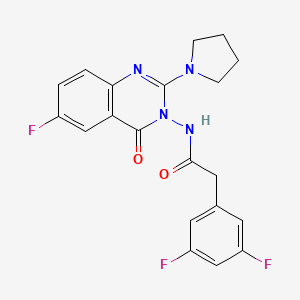
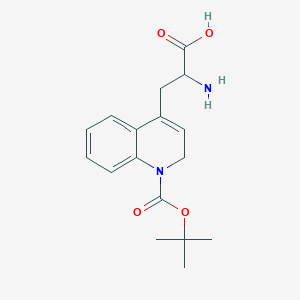

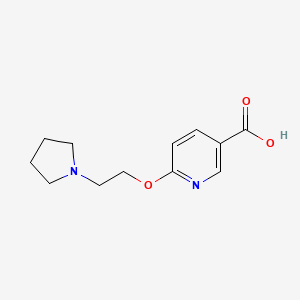


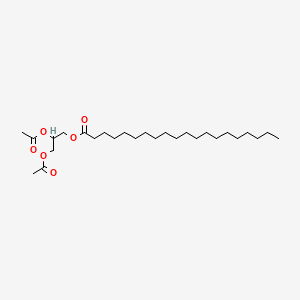

![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)
